Garenoxacin
Overview
Description
Garenoxacin is a quinolone antibiotic that is being investigated for the treatment of gram-positive and gram-negative bacterial infections . It is used to treat respiratory tract infections such as pharyngitis, sinusitis, tonsillitis, pneumonia, bronchitis, etc., caused by susceptible strains of bacteria .
Molecular Structure Analysis
Garenoxacin has a molecular formula of C23H20F2N2O4 and an average molecular weight of 426.42 . It is a small molecule and its structure includes a quinolone ring .Chemical Reactions Analysis
Garenoxacin has been studied for its reactivity with technetium-99m (99mTc) in the presence of different concentrations of Garenoxacin, sodium pertechnetate (Na99mTcO4), and stannous chloride dihydrate (SnCl2·2H2O) at different pH levels .Scientific Research Applications
1. Treatment of Mixed Species Bacterial Pneumonia
- Application Summary: Garenoxacin (GRNX) has been studied for its in vivo antimicrobial activity against Streptococcus pneumoniae and Parvimonas micra in a murine model of mixed species bacterial pneumonia .
- Methods of Application: The study used a murine pneumonia mixed-infection model. Antimicrobial activity was calculated as the change in bacterial count in the lungs (Δlog10 CFU/mL) of mice after 24 hours of treatment compared with the count in pretreated animals .
- Results: GRNX showed significantly higher in vivo antimicrobial activity against S. pneumoniae than Levofloxacin (LVFX). GRNX displayed about 2-fold more potent activity against P. micra than LVFX . These results suggest that GRNX is preferable for the treatment of mixed species bacterial CAP .
2. Treatment of Respiratory Tract Infections
- Application Summary: Garenoxacin has shown excellent antimicrobial activity against a wide range of clinically important microorganisms, including some atypical pathogens such as Mycobacterium, Mycoplasma, and Chlamydia .
- Methods of Application: The study compared the antimicrobial activity of garenoxacin with that of other antimicrobial agents by susceptibility and time–kill testing against Staphylococcus aureus, Streptococcus pyogenes, and respiratory pathogens .
- Results: Garenoxacin yielded the lowest MIC values against all pneumococci (MIC 90 0.12 mg/L) irrespective of macrolide resistance. Excellent activity was also shown against Haemophilus influenzae (MIC 90 ≤ 0.03 mg/L) and Moraxella catarrhalis (MIC 90 ≤ 0.03 mg/L). Ninety percent of S. pyogenes were inhibited at garenoxacin concentrations equal to 0.25 mg/L, its activity not being influenced by macrolide susceptibility .
3. Comparative Activity Against Various Bacterial Strains
- Application Summary: Garenoxacin has been compared with other antimicrobial agents for its activity against Staphylococcus aureus, Streptococcus pyogenes, and various respiratory pathogens .
- Methods of Application: The study tested 200 bacterial strains. The antimicrobial activity of garenoxacin was compared with that of other antimicrobial agents by susceptibility and time–kill testing .
- Results: Garenoxacin yielded the lowest MIC values against all pneumococci (MIC 90 0.12 mg/L) irrespective of macrolide resistance. Excellent activity was also shown against Haemophilus influenzae (MIC 90 ≤ 0.03 mg/L) and Moraxella catarrhalis (MIC 90 ≤ 0.03 mg/L). Ninety percent of S. pyogenes were inhibited at garenoxacin concentrations equal to 0.25 mg/L .
4. Pharmacokinetics and Pharmacodynamics in Respiratory Tract Infections
- Application Summary: Garenoxacin’s population pharmacokinetics and exposure-response relationships for safety and antimicrobial activity were assessed in patients with community-acquired respiratory tract infections .
- Methods of Application: Data were obtained from three phase II clinical trials of garenoxacin administered orally as 400 mg once daily for 5 to 10 days for the treatment of community-acquired pneumonia, acute exacerbation of chronic bronchitis, and sinusitis .
- Results: Garenoxacin pharmacokinetics were described by a one-compartment model with first-order absorption and elimination. Clearance was dependent on creatinine clearance, ideal body weight, age, obesity, and concomitant use of pseudoephedrine .
Safety And Hazards
Garenoxacin is considered toxic and contains a pharmaceutically active ingredient . It has been associated with QT-interval prolongation and syncopal attacks during treatment . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
properties
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDRXTDGYFKORP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate) | |
Record name | Garenoxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30173135 | |
Record name | Garenoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Garenoxacin | |
CAS RN |
194804-75-6 | |
Record name | Garenoxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194804-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Garenoxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Garenoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Garenoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GARENOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V72H9867WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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